

TCO-PEG2-amine chemical structure and properties

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Compound of Interest		
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An In-Depth Technical Guide to **TCO-PEG2-amine** For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-amine is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and is increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule features two key reactive functionalities: a trans-cyclooctene (TCO) group and a primary amine, connected by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.

The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[3][4] This bioorthogonal "click chemistry" reaction is notable for its exceptional speed, high selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[5] The primary amine provides a versatile handle for conjugation to biomolecules or small molecules through the formation of stable amide bonds with carboxylic acids or activated esters. The inclusion of the PEG2 linker enhances aqueous solubility, improves the pharmacokinetic profile of conjugates, and provides a flexible spacer to minimize steric hindrance.

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **TCO-PEG2-amine**, complete with experimental protocols and logical workflows to aid researchers in its effective implementation.



Chemical Structure and Properties

The structure of **TCO-PEG2-amine** consists of a strained eight-membered ring (transcyclooctene), a diethylene glycol spacer, and a terminal primary amine.

Chemical Structure:

- Chemical Name: Carbamic acid, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-, 4-cycloocten-1-ylester
- SMILES: O=C(OC1CC/C=C\CCC1)NCCOCCOCCN

Physicochemical and Computational Properties

The key properties of **TCO-PEG2-amine** are summarized in the table below. These properties are essential for designing conjugation strategies, determining appropriate solvents, and establishing storage conditions.



Property	Value	Reference(s)
Molecular Formula	C15H28N2O4	
Molecular Weight	300.39 g/mol	
CAS Number	2141981-87-3	
Appearance	Colorless to light yellow liquid	•
Purity	≥95% - 97%	-
Solubility	Soluble in DMSO, DCM, DMF	-
Storage Conditions	Store at -20°C or 4°C, protected from light. In solvent, store at -80°C (6 months) or -20°C (1 month).	- -
Topological Polar Surface Area (TPSA)	82.81 Ų	
LogP	1.5934	-
Hydrogen Bond Donors	2	-
Hydrogen Bond Acceptors	5	-
Rotatable Bonds	9	-

Reactivity and Stability

The utility of **TCO-PEG2-amine** is defined by the distinct reactivity of its terminal groups and its overall stability.



Feature	Description	Reference(s)
TCO Group Reactivity	Reacts with tetrazines via iEDDA click chemistry. The reaction is extremely fast, with second-order rate constants ranging from ~1,000 to >10,000 M ⁻¹ s ⁻¹ , depending on the tetrazine structure and solvent. The reaction is bioorthogonal and proceeds under mild, aqueous conditions (pH 6-9).	
Amine Group Reactivity	The primary amine reacts with carboxylic acids in the presence of a coupling agent (e.g., EDC, HATU) to form a stable amide bond. It also reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, at pH 7-9.	
Stability	The TCO moiety has a limited half-life as it can isomerize to the less reactive ciscyclooctene (CCO) isomer, especially in the presence of thiols (e.g., DTT). Long-term storage is not recommended. TCEP is a more compatible reducing agent than DTT. Some TCO analogs show ~86% fidelity after 7 days at 25°C.	

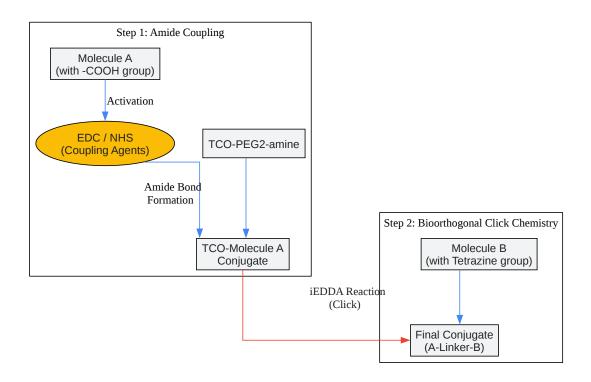


Experimental Protocols and Workflows

TCO-PEG2-amine is a versatile linker used in multi-step synthesis and bioconjugation strategies. Below are representative protocols for its use.

Workflow for Two-Step Bioconjugation

A common application involves first conjugating **TCO-PEG2-amine** to a molecule of interest (Molecule A) via its amine group, and then "clicking" the resulting TCO-tagged molecule to a second, tetrazine-functionalized molecule (Molecule B).



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Two-step bioconjugation workflow using **TCO-PEG2-amine**.

Protocol 1: Amide Coupling of TCO-PEG2-amine to a Carboxylic Acid

This protocol describes the conjugation of the amine group of **TCO-PEG2-amine** to a carboxylated molecule (e.g., a protein, small molecule drug) using EDC/NHS chemistry.

Materials:

- Carboxylated molecule (-COOH)
- TCO-PEG2-amine
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Coupling Buffer: 1X PBS, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 10 mM Hydroxylamine
- Anhydrous DMSO or DMF
- Desalting column

Procedure:

- Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening.
 Prepare a 10 mg/mL stock solution of EDC in ultrapure water immediately before use.
 Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO or water. Prepare a 10 mM stock solution of TCO-PEG2-amine in anhydrous DMSO.
- Carboxyl Activation: Dissolve the carboxylated molecule in Activation Buffer. Add EDC and NHS to the solution. A typical molar ratio is 1:2:5 (Carboxyl:EDC:NHS). Incubate for 15-30 minutes at room temperature.



- Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts,
 pass the activated molecule solution through a desalting column equilibrated with Coupling
 Buffer (PBS, pH 7.2). This step also raises the pH, which is optimal for the subsequent
 amine reaction.
- Conjugation: Immediately add the TCO-PEG2-amine stock solution to the activated molecule solution. A 5- to 20-fold molar excess of the amine linker over the carboxylated molecule is recommended.
- Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
- Purification: Purify the TCO-functionalized conjugate using a desalting column, dialysis, or chromatography (e.g., SEC, HIC) to remove unreacted linker and quenching reagents.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the iEDDA reaction between the TCO-functionalized molecule from Protocol 1 and a tetrazine-functionalized molecule.

Materials:

- Purified TCO-functionalized molecule
- Tetrazine-functionalized molecule
- Reaction Buffer: 1X PBS, pH 7.4

Procedure:

 Reagent Preparation: Dissolve the purified TCO-functionalized molecule in the Reaction Buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, then dilute in PBS).



- Ligation: Add the tetrazine-molecule solution to the TCO-molecule solution. A molar ratio of 1.5:1 (Tetrazine:TCO) is often sufficient due to the high reaction efficiency.
- Reaction: Incubate at room temperature for 30-60 minutes. The reaction is often complete within minutes. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (~520-540 nm).
- Purification: If necessary, purify the final conjugate to remove any excess tetrazine reagent using size-exclusion chromatography or dialysis.

Application in PROTAC Development

TCO-PEG2-amine is an effective linker for synthesizing PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein (POI ligand), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The click chemistry handle of **TCO-PEG2-amine** facilitates a modular and efficient approach to PROTAC synthesis.



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Logical workflow for PROTAC synthesis and action.

This modular strategy allows for the rapid generation of a library of PROTACs with different linkers, POI ligands, or E3 ligase ligands to optimize degradation activity.

Conclusion



TCO-PEG2-amine is a powerful and versatile chemical tool for researchers in chemistry, biology, and drug development. Its dual reactivity, combined with the favorable properties of the PEG spacer, enables straightforward and efficient creation of complex bioconjugates. The bioorthogonality and rapid kinetics of the TCO-tetrazine reaction make it particularly suitable for applications requiring high specificity and performance under biological conditions, including the development of next-generation ADCs and PROTACs. By understanding its properties and leveraging the provided protocols, scientists can effectively incorporate **TCO-PEG2-amine** into their research to advance their respective fields.

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